molecular formula C21H23N3O2 B1504833 (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione CAS No. 558444-72-7

(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione

Cat. No. B1504833
CAS RN: 558444-72-7
M. Wt: 349.4 g/mol
InChI Key: RGWFFWNIIJWXKT-SFHVURJKSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, contributing to its unique properties. It has a molecular formula of C21H23N3O2 . Further structural analysis would require more specific information or experimental data.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 349.42600 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .

properties

IUPAC Name

2-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20-16-9-1-2-10-17(16)21(26)24(20)14-4-3-12-22-18-11-5-7-15-8-6-13-23-19(15)18/h1-2,6,8-10,13,18,22H,3-5,7,11-12,14H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWFFWNIIJWXKT-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)NCCCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)NCCCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680060
Record name 2-(4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione

CAS RN

558444-72-7
Record name 2-(4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-[4-(5,6,7,8-Tetrahydro-quinolin-8-ylamino)-butyl]-isoindole-1,3-dione was prepared following the general procedure B for reductive amination. To a solution of 5,6,7,8-Tetrahydro-quinolin-8-ylamine (1.0609 g, 7.1 mmol) and 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyraldehyde (1.4079 g, 6.8 mmol) (prepared according to the procedure for COMPOUND 18) in methylene chloride (64 mL) was added NaBH(OAc)3 (4.07 g, 19.2 mmol) and the reaction stirred at room temperature for two hours. The reaction was quenched with 1N NaOH (45 mL), extracted with methylene chloride (2×55 mL), dried (Na2SO4), filtered, and concentrated. Purification of the crude material by column chromatography on silica gel (40:1:1 CH2Cl2—MeOH—NH4OH) provided 1.16 g (52%) of 2-[4-(5,6,7,8-Tetrahydro-quinolin-8-ylamino)-butyl]-isoindole-1,3-dione. 1H NMR (CDCl3) δ 1.57-1.66 (m, 3H), 1.69-1.84 (m, 4H), 1.93-2.03 (m, 1H), 2.07-2.13 (m, 1H), 2.69-2.86 (m, 4H), 3.70-3.77 (m, 3H), 7.03-7.07 (m, 1H), 7.35 (d, 1H, J=7.2 Hz), 7.67-7.73 (m, 2H), 7.80-7.85 (m, 2H), 8.37 (d, 1H, J=3 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione
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(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione
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(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione
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(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione
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(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione
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(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione

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